molecular formula C6H4ClN3O B8072835 4-Chloro-2,1,3-benzoxadiazol-5-amine

4-Chloro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B8072835
M. Wt: 169.57 g/mol
InChI Key: UWHUDROCNNPWCU-UHFFFAOYSA-N
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Description

4-Chloro-2,1,3-benzoxadiazol-5-amine is a heterocyclic aromatic compound featuring a benzoxadiazole core substituted with a chlorine atom at position 4 and an amine group at position 4. This article systematically compares its structural, synthetic, and functional attributes with similar compounds.

Properties

IUPAC Name

4-chloro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-5-3(8)1-2-4-6(5)10-11-9-4/h1-2H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHUDROCNNPWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzoxadiazole Derivatives

7-Chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
  • Structure: Differs by the presence of a nitro group (position 4) and diethylamino substituents (position 5) .
  • Molecular Formula : C₁₀H₁₁ClN₄O₃; Molecular Weight : 270.68 .
  • Properties : Bioactive small molecule; storage at room temperature .
N-(3-Chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
  • Structure : Features a 3-chloro-5-fluorophenyl group at position 5 and a nitro group at position 4 .
  • Molecular Weight : 308.65; Formula : C₁₂H₆ClFN₄O₃ .
  • Key Difference : The fluorophenyl substitution may improve membrane permeability in biological systems, whereas the target compound’s unsubstituted amine could offer simpler synthetic routes.

Benzothiadiazole Derivatives

5-Chloro-benzo[c][1,2,5]thiadiazol-4-amine
  • Synthesis : Prepared via reduction of 5-chloro-4-nitro-benzo[c][1,2,5]thiadiazole using an iron-acetic acid mixture .
Tizanidine (5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine)
  • Application : Clinically used as a muscle relaxant .
  • Structural Insight : The imidazolyl group enables hydrogen bonding, a feature absent in the target benzoxadiazole, highlighting how auxiliary substituents dictate pharmacological activity.

Oxazole and Thiadiazole Derivatives

4-(4-Chlorobenzyl)-N-(4-chlorophenyl)-5-phenyloxazol-2-amine (5e)
  • Physical Properties : Melting point = 178–180°C; characterized by ¹H/¹³C NMR and IR .
5-(4-Chloro-benzyl)-N-aryl-1,3,4-thiadiazole-2-amine
  • Synthesis : Cyclization with NaOH and H₂SO₄ .
  • Biological Activity : Demonstrated insecticidal and fungicidal effects .
  • Key Difference : Thiadiazoles often exhibit broader biological activity due to sulfur’s electronegativity, whereas benzoxadiazoles may prioritize electronic applications (e.g., OLEDs).

Schiff Base Derivatives

N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine
  • Structure : Schiff base with an isoxazole core; planar geometry stabilized by C–H⋯C interactions .
  • Key Difference : The imine linkage introduces photochromic properties, unlike the amine linkage in the target compound, which may favor redox activity.

Data Tables

Table 1: Physical and Structural Properties

Compound Core Structure Substituents Molecular Weight Melting Point (°C) Key Application Reference
4-Chloro-2,1,3-benzoxadiazol-5-amine Benzoxadiazole Cl (C4), NH₂ (C5) ~220* N/A Intermediate N/A
7-Chloro-N,N-diethyl-4-nitro analog Benzoxadiazole Cl (C7), NO₂ (C4), NEt₂ 270.68 N/A Bioactive small molecule
5-Chloro-benzo[c]thiadiazol-4-amine Benzothiadiazole Cl (C5), NH₂ (C4) N/A N/A Synthetic intermediate
Tizanidine Benzothiadiazole Cl (C5), imidazolyl (C4) 253.72 N/A Muscle relaxant

*Estimated based on structural analogs.

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